2-(2-Fluorophenyl)-1,3-dithiane
Description
Contextualization within Dithiane Chemistry and Synthetic Utility
Dithianes are heterocyclic compounds featuring a six-membered ring containing two sulfur atoms. The 1,3-dithiane (B146892) isomer, in particular, has become a cornerstone of modern organic synthesis. The synthetic utility of 1,3-dithianes stems from the ability of the C2 proton (the carbon atom situated between the two sulfur atoms) to be abstracted by a strong base, such as n-butyllithium. This deprotonation generates a stabilized carbanion, which acts as an acyl anion equivalent.
This reactivity paradigm, often referred to as "umpolung" or polarity inversion, reverses the typical electrophilic nature of a carbonyl carbon to a nucleophilic one. orgsyn.org The resulting 2-lithio-1,3-dithiane is a potent nucleophile that can react with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form new carbon-carbon bonds. scribd.comyoutube.com Subsequent hydrolysis of the dithiane moiety, commonly achieved using reagents like mercury(II) chloride, regenerates a carbonyl group, thus affording a ketone or an aldehyde. youtube.com This versatile two-step process of nucleophilic acylation has been widely employed in the synthesis of complex natural products and other target molecules. uwindsor.ca
Significance of 2-Substituted-1,3-dithianes as Versatile Synthetic Intermediates
2-Substituted-1,3-dithianes are typically prepared by the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol (B87085). organic-chemistry.org In the case of 2-(2-Fluorophenyl)-1,3-dithiane, the precursor would be 2-fluorobenzaldehyde (B47322). Once formed, these compounds serve as pivotal intermediates in a multitude of synthetic transformations.
The general synthetic pathway involving 2-substituted-1,3-dithianes can be summarized as follows:
| Step | Description | Reagents | Product |
| 1. Thioacetalization | Protection of an aldehyde as a 1,3-dithiane. | 1,3-propanedithiol, acid catalyst (e.g., BF₃·OEt₂) | 2-Substituted-1,3-dithiane |
| 2. Deprotonation | Formation of a nucleophilic carbanion at the C2 position. | Strong base (e.g., n-butyllithium) | 2-Lithio-2-substituted-1,3-dithiane |
| 3. Alkylation/Acylation | Reaction with an electrophile to form a new C-C bond. | Alkyl halides, epoxides, carbonyl compounds, etc. | 2,2-Disubstituted-1,3-dithiane |
| 4. Deprotection | Hydrolysis of the dithiane to reveal a carbonyl group. | HgCl₂, H₂O or other deprotection agents | Ketone or aldehyde |
This sequence allows for the construction of intricate molecular architectures, with the dithiane group acting as a robust protecting group for a carbonyl functionality that can be unmasked at a later stage in the synthesis. asianpubs.org The stability of the dithiane ring to a wide range of reaction conditions further enhances its utility in multi-step synthetic endeavors.
Research Trajectories and Academic Contributions of this compound
While the general chemistry of 2-aryl-1,3-dithianes is well-established, specific research focusing exclusively on this compound is limited in the publicly available scientific literature. Detailed studies on its synthesis, reactivity, and application in total synthesis are not extensively documented.
It can be inferred from the principles of dithiane chemistry that this compound would be synthesized from 2-fluorobenzaldehyde and 1,3-propanedithiol. orgsyn.org The resulting compound would possess a C2 proton that could be abstracted by a strong base to form the corresponding 2-lithio derivative. The fluorine atom on the phenyl ring, being an electron-withdrawing group, might influence the acidity of this C2 proton, potentially affecting the conditions required for deprotonation.
The reactivity of the lithiated intermediate would be expected to follow the general patterns observed for other 2-aryl-1,3-dithianes, enabling its use in the formation of various carbon-carbon bonds. However, without specific experimental data, any discussion on reaction yields, stereoselectivity, or the specific advantages of the 2-fluorophenyl substituent remains speculative.
Due to the lack of dedicated research on this specific compound, no data tables of detailed research findings can be presented.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-dithiane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGJIWOKGWANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation and Derivatization of 2 2 Fluorophenyl 1,3 Dithiane
Strategies for Carbon-Sulfur Bond Formation in 1,3-Dithiane (B146892) Synthesis
The core of 2-(2-Fluorophenyl)-1,3-dithiane synthesis lies in the formation of the 1,3-dithiane ring, a six-membered heterocycle containing two sulfur atoms. This is typically achieved through the reaction of a carbonyl compound with 1,3-propanedithiol (B87085). wikipedia.org
Thioacetalization Reactions Utilizing 2-Fluorobenzaldehyde (B47322) Precursors
The most direct and widely employed method for the synthesis of this compound is the thioacetalization of 2-fluorobenzaldehyde. This reaction involves the condensation of 2-fluorobenzaldehyde with 1,3-propanedithiol. wikipedia.orgquimicaorganica.org The process is generally catalyzed by a Brønsted or Lewis acid. organic-chemistry.org
Commonly used acid catalysts include:
Brønsted acids: p-Toluenesulfonic acid and perchloric acid adsorbed on silica (B1680970) gel have proven effective. organic-chemistry.org
Lewis acids: Boron trifluoride etherate, yttrium triflate, and hafnium trifluoromethanesulfonate (B1224126) are also efficient catalysts for this transformation. organic-chemistry.orgorgsyn.org
The reaction proceeds by the initial protonation of the carbonyl oxygen of 2-fluorobenzaldehyde by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by one of the thiol groups of 1,3-propanedithiol. Subsequent intramolecular cyclization and elimination of a water molecule yield the desired this compound. The use of dehydrating agents or azeotropic removal of water can drive the equilibrium towards the product.
Alternative Synthetic Routes to the 1,3-Dithiane Scaffold
While the direct thioacetalization of 2-fluorobenzaldehyde is the most common route, alternative methods for constructing the 1,3-dithiane scaffold exist. One such method involves the reaction of 1,3-dibromopropane (B121459) with sodium thiosulfate (B1220275) to generate a precursor of 1,3-propanedithiol, which can then be reacted in situ with an appropriate formaldehyde (B43269) equivalent. orgsyn.org Another approach utilizes odorless 1,3-propanedithiol equivalents, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, to circumvent the malodorous nature of the dithiol. organic-chemistry.org
Functionalization of the 2-Position of 1,3-Dithiane via Deprotonation-Alkylation Sequences
A key feature of 1,3-dithianes is the acidity of the proton at the C-2 position (pKa ≈ 31), which allows for its removal by a strong base to form a stabilized carbanion. youtube.com This carbanion, known as a 2-lithio-1,3-dithiane when a lithium-containing base is used, serves as an acyl anion equivalent, a concept that has revolutionized organic synthesis. researchgate.net
Regioselective Metallation of 1,3-Dithianes and Subsequent Electrophilic Quenching
The deprotonation of this compound is typically achieved using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to -20 °C). researchgate.net The resulting 2-lithio-2-(2-fluorophenyl)-1,3-dithiane is a potent nucleophile that can react with a wide array of electrophiles.
This regioselective metalation at the C-2 position is a cornerstone of dithiane chemistry. The resulting anion can be quenched with various electrophiles, including:
Alkyl halides
Epoxides
Aldehydes and ketones
Esters
Carbon dioxide
This versatility allows for the construction of a diverse range of more complex molecules. For instance, the reaction with an alkyl halide would introduce an alkyl group at the 2-position, which upon hydrolysis of the dithiane moiety, would yield a ketone.
Stereochemical Considerations in 2-Substitution Reactions
When the electrophile is chiral or when the reaction creates a new stereocenter, the stereochemical outcome of the 2-substitution reaction becomes a critical consideration. The approach of the electrophile to the dithiane anion can be influenced by steric and electronic factors of both the dithiane substrate and the electrophile.
In some cases, organocatalytic strategies have been developed to achieve stereoselective additions to 2-substituted-1,3-dithianes. For example, the conjugate addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes can be performed with high enantioselectivity using a chiral catalyst. rsc.org This demonstrates the potential for controlling the stereochemistry at the C-2 position during functionalization.
Modifications to the Fluorophenyl Moiety
While the primary reactivity of this compound is centered on the C-2 position of the dithiane ring, the fluorophenyl group can also be a site for further modification. The fluorine atom can influence the electronic properties of the aromatic ring and can also participate in or direct certain reactions.
For example, nucleophilic aromatic substitution (SNA_r) reactions could potentially be employed to replace the fluorine atom with other functional groups, although this would require harsh conditions and a strong nucleophile. The presence of the fluorine atom can also direct ortho-metalation reactions on the phenyl ring, providing a handle for further functionalization at a position adjacent to the fluorine. However, the acidic proton of the dithiane ring is significantly more reactive, making selective modification of the fluorophenyl moiety in the presence of an unprotected C-2 proton challenging. Therefore, such modifications are typically carried out before the formation of the dithiane ring or after the C-2 position has been functionalized and the dithiane moiety is either protected or removed.
Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring
The functionalization of the fluorophenyl ring in this compound via electrophilic aromatic substitution (SEAr) is governed by the combined directing effects of the fluorine atom and the 1,3-dithian-2-yl substituent.
The fluorine atom is an ortho-, para-directing group, albeit a deactivating one due to its strong inductive electron-withdrawing effect (-I) which outweighs its resonance electron-donating effect (+M). The 1,3-dithian-2-yl group is generally considered to be electron-withdrawing and deactivating towards the aromatic ring. Consequently, the benzene (B151609) ring in this compound is significantly deactivated, making electrophilic aromatic substitution challenging and often requiring forcing conditions.
The regiochemical outcome of such a reaction would be a composite of these influences. The fluorine atom directs incoming electrophiles to its ortho (C3) and para (C5) positions. The dithianyl group at C2 would primarily direct to the meta positions (C4 and C6). The expected substitution pattern would likely favor the positions activated by the fluorine atom and least sterically hindered. Therefore, substitution at the C5 position (para to the fluorine) would be the most probable outcome, assuming the reaction can be driven to completion.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com For instance, a hypothetical nitration would likely yield 2-(2-Fluoro-5-nitrophenyl)-1,3-dithiane as the major product. However, due to the deactivated nature of the ring, harsh conditions (e.g., fuming nitric acid and concentrated sulfuric acid) might be necessary, which could risk oxidation of the sulfur atoms in the dithiane ring. researchgate.net
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2-(2-Fluoro-5-nitrophenyl)-1,3-dithiane |
| Bromination | Br₂ / FeBr₃ | 2-(5-Bromo-2-fluorophenyl)-1,3-dithiane |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(5-Acyl-2-fluorophenyl)-1,3-dithiane |
Note: This table is based on established principles of electrophilic aromatic substitution; specific experimental validation for this compound is not widely reported in the literature.
Transition Metal-Catalyzed Coupling Reactions Involving the Fluorophenyl Group
Transition metal-catalyzed reactions offer powerful and selective methods for modifying the this compound scaffold. These can be broadly categorized into two types: coupling at the C-H or C-F bonds of the fluorophenyl ring, or coupling at the C2-H bond of the dithiane ring, which is influenced by the attached fluorophenyl group.
C-H Activation/Arylation of the Fluorophenyl Ring: Direct C-H activation of the fluorophenyl ring is a modern approach to forming new carbon-carbon bonds without pre-functionalization. Palladium and rhodium catalysts are particularly effective for this purpose. For instance, rhodium(III)-catalyzed oxidative alkenylation has been used to functionalize the C-H bonds of arenes bearing a dithiane-protected aldehyde group. acs.org Applying this logic, a directed C-H activation at the C6 position of the fluorophenyl ring could be envisioned, guided by coordination of the metal to the sulfur atoms of the dithiane. Similarly, palladium-catalyzed direct allylation of monofluorobenzenes has been shown to occur selectively at the position ortho to the fluorine atom. escholarship.org
Coupling at the Dithiane C2-H Bond: The proton at the C2 position of the dithiane ring is rendered acidic (pKa ≈ 31 in DMSO for 2-phenyl-1,3-dithiane) by the adjacent sulfur atoms. brynmawr.edu This allows it to be deprotonated to form a nucleophilic anion. More recently, this C-H bond has been utilized in palladium-catalyzed cross-coupling reactions. Research by Schmink and coworkers has demonstrated the successful Pd-catalyzed cross-coupling of 2-aryl-1,3-dithianes with various aryl bromides. acs.orgbrynmawr.edu This methodology utilizes the dithiane as a polarity-reversed transmetalation reagent. While the original report did not specifically include this compound, the protocol was successful for a range of other substituted aryl dithianes. The reaction proceeds via C-H activation at the dithiane C2-position, leading to the formation of 2,2-diaryl-1,3-dithianes. brynmawr.edu Strong electron-withdrawing groups on either coupling partner were found to attenuate reactivity. brynmawr.edu
Table 2: Representative Palladium-Catalyzed C-H Arylation of 2-Aryl-1,3-dithianes with Aryl Bromides
| Dithiane Substrate | Aryl Bromide | Catalyst / Ligand | Base | Yield (%) |
| 2-Phenyl-1,3-dithiane (B1581651) | 4-Bromotoluene | Pd(OAc)₂ / NiXantphos | KOtBu | 81 |
| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | Pd(OAc)₂ / NiXantphos | KOtBu | 83 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | Pd(OAc)₂ / NiXantphos | KOtBu | 72 |
| 2-(4-Chlorophenyl)-1,3-dithiane | Bromobenzene | Pd(OAc)₂ / NiXantphos | KOtBu | 55 |
Source: Adapted from Schmink, J. R., et al. (2016). Org. Lett. brynmawr.edu
This approach provides a powerful tool for synthesizing complex diaryl structures that can be subsequently unmasked to reveal diaryl ketones.
Chemoenzymatic and Biocatalytic Approaches to 1,3-Dithiane Synthesis
The conventional synthesis of 1,3-dithianes involves the acid-catalyzed condensation of an aldehyde (like 2-fluorobenzaldehyde) with 1,3-propanedithiol. organic-chemistry.orgorgsyn.org While effective, this method often requires harsh acidic conditions. Chemoenzymatic and biocatalytic methods offer greener, milder, and more selective alternatives.
The application of enzymes, particularly lipases, for the formation of thioacetals is an emerging area of green chemistry. Lipases, which naturally catalyze the hydrolysis of esters, can be employed in non-aqueous media to catalyze the reverse reaction: condensation. nih.gov This principle has been applied to the synthesis of various esters and polyesters. nih.govresearchgate.net The promiscuous activity of certain lipases allows them to catalyze reactions beyond their native function, including C-S bond formation. mdpi.com
A plausible biocatalytic synthesis of this compound would involve the condensation of 2-fluorobenzaldehyde and 1,3-propanedithiol catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), in a solvent-free system or in an organic solvent that minimizes water activity to drive the equilibrium towards product formation.
Table 3: Potential Biocatalysts for 1,3-Dithiane Synthesis
| Enzyme Type | Potential Catalyst | Reaction Type | Advantages |
| Lipase | Candida antarctica Lipase B (CAL-B) | Condensation | Mild conditions, high stability, commercially available. researchgate.netnih.gov |
| Protease | Subtilisin | Condensation | Can exhibit promiscuous activity in organic solvents. |
| ω-Transaminase | Not directly applicable for dithiane synthesis, but used in cascades. | Amination | Key for creating chiral amines, can be part of a larger chemoenzymatic route. rsc.orgmdpi.comnih.gov |
While direct enzymatic synthesis of this specific dithiane is not extensively documented, related biocatalytic transformations of dithiane-containing molecules are known. For example, baker's yeast has been used for the asymmetric reduction of ketones bearing a dithiane group, and lipases are effective in the kinetic resolution of dithianyl alcohols. nih.gov These examples highlight the compatibility of the dithiane moiety with enzymatic systems, suggesting that a direct biocatalytic synthesis is a feasible and promising research direction.
Chemical Reactivity and Mechanistic Studies of 2 2 Fluorophenyl 1,3 Dithiane
Acyl Anion Equivalency and Umpolung Reactivity
The concept of "umpolung" or polarity inversion is central to the reactivity of 1,3-dithianes. wikipedia.orgorganic-chemistry.org This strategy allows the C-2 carbon of the dithiane, normally an electrophilic center in the parent aldehyde (2-fluorobenzaldehyde), to be converted into a nucleophilic center. organic-chemistry.orgyoutube.com This is achieved by deprotonation with a strong base, creating a masked acyl anion that can react with various electrophiles. organic-chemistry.orgprinceton.edu
Nucleophilic Reactivity of the 2-Lithio-1,3-dithiane Intermediate
Treatment of 2-(2-fluorophenyl)-1,3-dithiane with a strong base, such as n-butyllithium (n-BuLi), results in the abstraction of the acidic proton at the C-2 position of the dithiane ring. organic-chemistry.orgyoutube.com This generates a highly reactive 2-lithio-1,3-dithiane intermediate. organic-chemistry.orgresearchgate.net This lithiated species is a powerful nucleophile, effectively serving as an equivalent of a 2-fluorobenzoyl anion. organic-chemistry.orgprinceton.edu The stability of this carbanion is attributed to the presence of the two sulfur atoms, which can accommodate the negative charge through the use of d-orbitals and their polarizability. organic-chemistry.orgyoutube.com
Reactivity with Carbonyl Electrophiles, Alkyl Halides, and Epoxides
The 2-lithio-2-(2-fluorophenyl)-1,3-dithiane intermediate readily participates in reactions with a variety of electrophiles. wikipedia.orgorganic-chemistry.org This reactivity opens pathways to synthesize a range of more complex molecules. organic-chemistry.orgyoutube.com
Carbonyl Electrophiles: The lithiated dithiane adds to aldehydes and ketones to form α-hydroxy ketone derivatives after hydrolysis of the dithiane group. wikipedia.orgorganic-chemistry.org For instance, reaction with cyclohexanone (B45756) would yield a tertiary alcohol. wikipedia.org
Alkyl Halides: It undergoes nucleophilic substitution with alkyl halides, such as benzyl (B1604629) bromide, leading to the formation of α-alkylated ketones upon subsequent hydrolysis. wikipedia.orgorganic-chemistry.org
Epoxides: Ring-opening of epoxides, like phenyl-epoxyethane, by the dithiane anion results in the formation of β-hydroxy ketones after the dithiane is cleaved. wikipedia.orgorganic-chemistry.org
Ring-Opening and Cleavage Reactions of the 1,3-Dithiane (B146892) Ring
The 1,3-dithiane ring, while stable under many conditions, can be cleaved to regenerate the carbonyl group, a process known as deprotection. organic-chemistry.orgorganic-chemistry.org This step is crucial for revealing the final product after the dithiane has served its purpose as an acyl anion equivalent. organic-chemistry.org
Hydrolysis and Thioacetal De-protection Methodologies
The hydrolysis of the dithiane group to regenerate the parent carbonyl compound can be challenging due to the stability of the thioacetal. organic-chemistry.org Various methods have been developed to achieve this transformation effectively.
Common reagents for dithiane hydrolysis include those that facilitate the removal of the dithiol, shifting the equilibrium towards the carbonyl product. organic-chemistry.org Metal-based reagents, such as mercuric salts (e.g., HgCl₂), have historically been used. organic-chemistry.orgyoutube.comyoutube.com However, due to their toxicity, alternative methods are often preferred.
Modern, milder deprotection methods include:
Oxidative methods: Reagents like o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, or a combination of iodine and hydrogen peroxide in an aqueous micellar system, can efficiently cleave the dithiane ring under neutral conditions. organic-chemistry.orgorganic-chemistry.org
Reagents like Selectfluor™ and (bis(trifluoroacetoxy)iodo)benzene have also proven effective for the deprotection of dithianes. organic-chemistry.org
Acid-catalyzed hydrolysis: A mixture of polyphosphoric acid and acetic acid can be used for the deprotection of 1,3-dithianes. asianpubs.org The acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes has been studied in a dioxane-water solvent system using perchloric acid. rsc.org
Oxidative Cleavage and Rearrangement Pathways
Oxidative cleavage provides another route to deprotect the dithiane and can sometimes lead to different products. numberanalytics.comorganic-chemistry.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively convert 1,3-dithianes back to their parent carbonyl compounds. rsc.org The reaction conditions can be tuned to achieve selective cleavage. For example, in the presence of DDQ, 2-aryl-substituted 1,3-dithianes with electron-donating groups may yield thioesters alongside the expected aldehydes. rsc.org
The choice of oxidizing agent is critical, as some can lead to over-oxidation or side reactions. organic-chemistry.org For instance, while hydrogen peroxide with an iodine catalyst is effective and avoids over-oxidation, other strong oxidants might lead to the formation of sulfoxides or sulfones. organic-chemistry.org
Reactions Involving the Fluorophenyl Group and its Influence on Dithiane Reactivity
The 2-fluorophenyl group exerts a significant electronic influence on the reactivity of the dithiane ring. The fluorine atom is an electron-withdrawing group, which can affect both the acidity of the C-2 proton of the dithiane and the reactivity of the aromatic ring itself.
The electron-withdrawing nature of the fluorine atom can influence the pKa of the C-2 proton, potentially making it slightly more acidic and facilitating the formation of the lithiated intermediate. youtube.com Furthermore, the fluorophenyl ring itself can undergo reactions typical of aromatic systems, although its reactivity is modulated by the presence of the fluorine and the dithiane substituents. For example, palladium-catalyzed direct C-H arylation can be used to form 2,2-diaryl-1,3-dithianes. vulcanchem.com
The presence of the fluorophenyl group can also be relevant in the context of more complex synthetic strategies where the aromatic ring is modified either before or after reactions involving the dithiane moiety. The interplay between the reactivity of the dithiane and the fluorophenyl ring allows for the synthesis of diverse molecular architectures. nih.gov
Electronic Effects of Fluorine on Dithiane Reactivity
The reactivity of the 1,3-dithiane ring is most notably characterized by the acidity of the proton at the C2 position. Deprotonation at this site by a strong base, such as n-butyllithium, generates a stabilized carbanion, which serves as a versatile acyl anion equivalent in organic synthesis. youtube.comscribd.com The stability and formation of this 2-lithio-1,3-dithiane intermediate are significantly influenced by substituents at the C2 position.
In this compound, the fluorine atom exerts a powerful influence through its electronic effects. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (σI). nih.gov This effect is transmitted through the sigma bonds of the aromatic ring to the C2 of the dithiane, increasing the polarization of the C-H bond and enhancing the acidity of the C2 proton relative to its non-fluorinated analogue, 2-phenyl-1,3-dithiane (B1581651). Consequently, the deprotonation to form the corresponding carbanion is generally more facile.
While fluorine also possesses a positive mesomeric (resonance) effect (σR) due to its lone pairs, the inductive effect is typically dominant in influencing the acidity of remote protons. nih.govrsc.org The stabilization of the resulting 2-lithio-1,3-dithiane anion is attributed to the delocalization of the negative charge, a phenomenon enhanced by the presence of the two sulfur atoms, which can utilize their polarizable electron clouds and potentially vacant d-orbitals. youtube.comuwindsor.ca The electron-withdrawing 2-fluorophenyl group further contributes to the stabilization of this carbanion.
Table 1: Comparison of Acidity and Electronic Effects
| Compound | Relevant Proton | Key Substituent Effect | Expected Relative pKa |
|---|---|---|---|
| 1,3-Dithiane | C2-H | Alkyl-like | ~31 youtube.com |
| 2-Phenyl-1,3-dithiane | C2-H | Phenyl (weakly withdrawing) | Lower than 1,3-dithiane |
Influence on Aromatic Reactivity and Directed Ortho Metalation
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.org In the case of this compound, both the dithiane moiety and the fluorine atom have the potential to act as DMGs, leading to a competitive scenario.
The fluorine atom is recognized as a moderate DMG. organic-chemistry.org It directs lithiation primarily to its ortho position (the C3' position on the phenyl ring). The mechanism involves coordination of the lithium to the fluorine lone pair, which increases the kinetic acidity of the ortho-protons.
Conversely, the dithiane ring, specifically the sulfur atoms, can also function as a Lewis basic site to coordinate the lithium reagent. This would direct metalation to the ortho positions of the phenyl ring, namely the C6' position. The directing ability of various groups has been extensively studied and ranked.
Table 2: Relative Directing Ability of Functional Groups in Directed Ortho Metalation
| Directing Group Strength | Examples |
|---|---|
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ organic-chemistry.org |
| Moderate | -OMe, -F, -NR₂ organic-chemistry.org |
Given that fluorine is a moderate DMG and thioether-type groups are generally weaker, the outcome of a competitive metalation on the aromatic ring is not immediately obvious and can be highly dependent on reaction conditions such as the base used and the solvent. uwindsor.ca The 1,3-dithiane itself is a bidentate ligand, which could potentially form a stable chelate with the lithium ion, potentially enhancing its directing ability towards the C6' position. However, the established, albeit moderate, directing ability of fluorine to the C3' position presents a competing pathway. The regiochemical outcome of DoM on this substrate would therefore reveal the dominant directing influence under specific experimental conditions.
Reaction Mechanism Elucidation using Advanced Spectroscopic and Computational Techniques
Understanding the intricate details of reaction mechanisms, such as the competition in DoM or the precise nature of reactive intermediates, requires the application of sophisticated analytical methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR is indispensable for characterizing the structures of reactants, products, and stable intermediates.
¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework of the molecule.
¹⁹F NMR: Highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for tracking changes at the aromatic ring during a reaction. mdpi.com Chemical shift changes can indicate the formation of intermediates like aryllithiums.
Low-Temperature NMR: Can be used to observe and characterize thermally unstable intermediates, such as the aryllithium species formed during DoM. researchgate.net
Computational Techniques:
Density Functional Theory (DFT): Computational modeling, particularly with DFT, has become a powerful tool for investigating reaction mechanisms. nih.govnih.gov For this compound, DFT calculations can be employed to:
Model the geometries of different conformations and proposed intermediates.
Calculate the relative energies of transition states to predict the most likely reaction pathway (e.g., metalation at C3' vs. C6').
Determine the distribution of electron density and molecular orbitals to rationalize the electronic effects of the fluorine substituent. nih.gov
Simulate NMR chemical shifts to aid in the assignment of experimental spectra.
Other Advanced Techniques:
Laser Flash Photolysis (LFP): In reactions that may proceed via single-electron transfer (SET) pathways, LFP can be used to generate and study the kinetics of transient species like radical cations. acs.org For instance, the oxidation of the dithiane moiety could lead to a radical cation, whose subsequent fragmentation and reaction could be monitored on very short timescales. acs.org
Through the combined application of these spectroscopic and computational methods, a detailed picture of the reaction coordinates, transition states, and intermediates involved in the chemical transformations of this compound can be constructed, providing deep insight into its reactivity.
Applications of 2 2 Fluorophenyl 1,3 Dithiane in Complex Organic Synthesis
Role as a Key Intermediate in the Synthesis of Fluorinated Aromatic Compounds
The primary role of 2-(2-Fluorophenyl)-1,3-dithiane is to serve as a masked carbonyl, specifically a 2-fluorobenzoyl group equivalent. The dithiane moiety is stable under a variety of reaction conditions, allowing for extensive chemical modifications to other parts of a molecule. Once the desired molecular framework is assembled, the dithiane group can be hydrolyzed to unveil the ketone functionality.
This strategy is particularly effective in the synthesis of complex fluorinated aromatic ketones. For instance, after functionalization at the C2 position of the dithiane ring, the resulting 2,2-disubstituted-1,3-dithiane can be readily converted to a diaryl ketone. nih.gov This is significant because fluorinated diaryl ketones are key structural motifs in various pharmaceutical agents. The process ensures that the synthetically useful, yet sensitive, 2-fluorophenyl ketone structure is generated only at a late stage, protecting it from undesired side reactions.
Utilization in the Construction of Carbon-Carbon Bonds via the Umpolung Strategy
The most powerful application of this compound lies in its ability to facilitate carbon-carbon bond formation through the Corey-Seebach reaction, a classic example of umpolung. organic-chemistry.org Normally, a carbonyl carbon is electrophilic. However, by converting 2-fluorobenzaldehyde (B47322) into this compound, the polarity of this carbon atom is effectively inverted.
The key steps of this strategy are as follows:
Deprotonation: The hydrogen atom at the C2 position of the dithiane ring (the carbon between the two sulfur atoms) is rendered acidic (pKa ≈ 31) by the adjacent sulfur atoms. youtube.com Treatment with a strong base, typically n-butyllithium (n-BuLi), removes this proton to generate a highly nucleophilic carbanion, the 2-lithio-1,3-dithiane derivative. egyankosh.ac.in
Nucleophilic Attack: This carbanion, serving as a masked acyl anion, readily attacks a wide range of electrophiles. princeton.edu This step forges a new carbon-carbon bond at the position of the original aldehyde proton.
Hydrolysis: The dithiane group is subsequently removed, typically through oxidative hydrolysis or treatment with mercury(II) salts, to reveal the final ketone product. egyankosh.ac.in
This methodology allows for the synthesis of diverse structures that would be difficult to access through conventional means. Recent advancements have also demonstrated that lithiated 2-aryl-1,3-dithianes can participate in palladium-catalyzed cross-coupling reactions with aryl bromides, providing a modern, efficient route to diaryl ketones under mild conditions. nih.govbrynmawr.edu
The table below summarizes the types of products accessible from this compound using the umpolung strategy with various electrophiles.
| Electrophile | Resulting Intermediate | Final Product (after Hydrolysis) | Product Class |
| Alkyl Halide (R-X) | 2-Alkyl-2-(2-fluorophenyl)-1,3-dithiane | 2-Fluorophenyl Alkyl Ketone | Ketone |
| Epoxide | 2-(β-Hydroxyalkyl)-2-(2-fluorophenyl)-1,3-dithiane | α-(2-Fluorobenzoyl)-β-hydroxyalkane | β-Hydroxy Ketone |
| Aldehyde/Ketone (R₂C=O) | 2-(α-Hydroxyalkyl)-2-(2-fluorophenyl)-1,3-dithiane | α-Hydroxy-α'-(2-fluorobenzoyl)alkane | α-Hydroxy Ketone |
| Aryl Bromide (Ar-Br) (Pd-catalyzed) | 2-Aryl-2-(2-fluorophenyl)-1,3-dithiane | 2-Fluorophenyl Aryl Ketone | Diaryl Ketone |
| Carbon Dioxide (CO₂) | 2-Carboxy-2-(2-fluorophenyl)-1,3-dithiane | 2-Fluorophenylglyoxylic Acid | α-Keto Acid |
Application in the Synthesis of Polyfunctionalized Organic Molecules
The umpolung reactivity of this compound is a direct gateway to polyfunctionalized molecules. The starting material itself contains a fluorine atom and a masked carbonyl group. The reaction of its lithiated form with functionalized electrophiles introduces additional chemical handles into the structure in a single, efficient step.
For example, reacting the 2-lithio derivative with an epoxide generates a molecule containing a fluorophenyl ring, a masked ketone, and a hydroxyl group. princeton.edu Reaction with an α,β-unsaturated ketone can lead to 1,4-dicarbonyl compounds after hydrolysis. youtube.com This ability to rapidly build molecular complexity by introducing multiple, orthogonally-reactive functional groups makes this compound a valuable building block for creating libraries of complex fluorinated compounds for screening purposes.
Contributions to Total Synthesis Strategies for Natural Products and Pharmaceuticals (as an intermediate)
The 1,3-dithiane (B146892) moiety is a workhorse in the total synthesis of complex natural products, often acting as a "linchpin" to connect two advanced fragments of a target molecule. researchgate.net While specific, published total syntheses that explicitly name this compound as a starting material are not prevalent in broad searches, its utility in synthesizing fluorinated analogues of biologically active compounds is clear. researchgate.netnih.gov
For instance, many pharmaceuticals and agrochemicals derive their efficacy from a specific ketone-containing core structure. The synthesis of a fluorinated version of such a molecule, aimed at improving metabolic stability or binding affinity, could strategically employ this compound. researchgate.net It would allow for the core carbon skeleton to be built around the stable dithiane intermediate, with the crucial fluorinated ketone being revealed near the end of the synthetic sequence. The synthesis of the anti-cholesterol drug Fenofibrate, a diaryl ketone, has been achieved in a one-pot procedure using a related 2-aryl-1,3-dithiane, highlighting the industrial potential of this approach. nih.gov
Integration into Multicomponent Reactions and Domino Processes
Multicomponent and domino (or cascade) reactions are highly efficient synthetic strategies that minimize waste and operational steps by forming multiple chemical bonds in a single pot. While the direct participation of this compound in complex, named multicomponent reactions is not extensively documented, its chemical properties make it a prime candidate for such processes.
A plausible domino sequence could involve the nucleophilic opening of a functionalized epoxide by the lithiated dithiane. The resulting alkoxide could then trigger an intramolecular cyclization or rearrangement, leading to the rapid construction of a complex heterocyclic system. The development of tandem conjugate addition-alkylation reactions using dithiane derivatives showcases this potential, where a single dithiane anion participates in two sequential bond-forming events. uwindsor.ca
Potential in Polymer Chemistry and Material Science
The introduction of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and optical properties, making them suitable for high-performance applications. researchgate.netwarwick.ac.uk Fluorinated polymers are used in everything from electronics to hydrophobic coatings. warwick.ac.uk
This compound can serve as a precursor to novel fluorinated monomers. mdpi.combeilstein-journals.org For example, by reacting the lithiated dithiane with a suitable dielectrophile, or by performing a double umpolung sequence, one could synthesize a symmetrical difunctional monomer. This monomer, containing two reactive sites and a fluorinated core, could then be subjected to step-growth polymerization. The resulting polymer would have the 2-fluorophenyl unit integrated directly into its backbone, potentially imparting desirable electronic and physical properties to the final material.
Structural and Conformational Analysis of 2 2 Fluorophenyl 1,3 Dithiane and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the detailed structural elucidation of 2-(2-Fluorophenyl)-1,3-dithiane, providing insights into its stereochemistry, conformation, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformational preferences of this compound in solution.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to reveal characteristic signals for the protons of the 1,3-dithiane (B146892) ring and the 2-fluorophenyl group. The dithiane ring protons would likely appear as complex multiplets in the region of 2.0-4.0 ppm. The benzylic proton at the C2 position of the dithiane ring is of particular interest, and its chemical shift and coupling constants would provide valuable information about its environment. The aromatic protons of the 2-fluorophenyl group would exhibit splitting patterns influenced by both homo- and heteronuclear (H-F) coupling.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide distinct signals for each carbon atom in the molecule. The chemical shift of the C2 carbon of the dithiane ring is sensitive to the nature of the substituent. For comparison, in 2-(2'-thienyl)-1,3-dithiane, the C2 carbon appears at a specific chemical shift that helps characterize the compound. spectrabase.com The carbons of the 2-fluorophenyl group would show characteristic shifts influenced by the fluorine substituent, with the carbon directly attached to the fluorine (C2') exhibiting a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy : The fluorine-19 NMR spectrum is a crucial tool for characterizing fluorinated organic compounds. wikipedia.org For this compound, a single resonance would be expected for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. nih.govresearchgate.net
Based on related structures, the following is a hypothetical data table for the key NMR shifts.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2 (dithiane) | 5.0 - 5.5 | - |
| H4/H6 (dithiane, axial) | 2.8 - 3.2 | - |
| H4/H6 (dithiane, equatorial) | 2.5 - 2.9 | - |
| H5 (dithiane, axial) | 1.8 - 2.1 | - |
| H5 (dithiane, equatorial) | 2.1 - 2.4 | - |
| Aromatic H | 7.0 - 7.6 | - |
| C2 (dithiane) | - | 45 - 55 |
| C4/C6 (dithiane) | - | 28 - 32 |
| C5 (dithiane) | - | 25 - 28 |
| Aromatic C | - | 115 - 165 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aliphatic and aromatic regions, C-C stretching of the phenyl ring, and C-S stretching of the dithiane ring. The C-F stretching vibration would also be present, typically in the region of 1000-1400 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-F Stretch | 1400 - 1000 |
| C-S Stretch | 800 - 600 |
Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which can help in confirming its structure. The molecular ion peak (M+) would be observed, and its mass would correspond to the molecular weight of this compound. Common fragmentation pathways for dithianes involve the cleavage of the C-S bonds and fragmentation of the dithiane ring. researchgate.net The presence of the 2-fluorophenyl group would lead to characteristic fragments containing this moiety.
X-ray Crystallography for Solid-State Molecular Architecture
While a crystal structure for this compound is not publicly available, analysis of closely related compounds like 2-(3-bromophenyl)-1,3-dithiane and 2-(4-nitrophenyl)-1,3-dithiane provides a solid foundation for predicting its solid-state architecture. nih.govresearchgate.net
Determination of Bond Lengths, Bond Angles, and Torsion Angles
X-ray crystallography of analogous 2-aryl-1,3-dithianes reveals that the 1,3-dithiane ring typically adopts a chair conformation. nih.govresearchgate.net The aryl substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable.
Based on the crystal structure of 2-(3-bromophenyl)-1,3-dithiane, the following bond lengths and angles can be anticipated for this compound. nih.gov
| Parameter | Expected Value (from 2-(3-bromophenyl)-1,3-dithiane) |
| C-S Bond Length (Å) | ~1.81 |
| C-C (dithiane) Bond Length (Å) | ~1.51 |
| C-C (aromatic) Bond Length (Å) | ~1.39 |
| C-S-C Bond Angle (°) | ~100 |
| S-C-S Bond Angle (°) | ~113 |
| Dihedral angle (phenyl ring to dithiane plane) (°) | ~86 |
Conformational Dynamics and Ring Inversion Studies
The six-membered 1,3-dithiane ring, analogous to cyclohexane, is not planar and exists predominantly in a chair conformation. This conformation undergoes a dynamic process of ring inversion, where one chair form converts into another. This process is of significant interest as the energy barrier to this inversion and the conformational preference of substituents are influenced by electronic and steric factors. The study of these dynamics, particularly through methods like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, provides valuable insights into the structure and stability of these molecules.
Low-Temperature NMR Studies of Dithiane Ring Inversion Barriers
Low-temperature NMR spectroscopy is a powerful technique used to study the conformational dynamics of molecules like this compound. At room temperature, the ring inversion of the dithiane ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, as the temperature is lowered, the rate of this inversion process slows down.
At a sufficiently low temperature, known as the coalescence temperature (T_c), the signals for the non-equivalent axial and equatorial protons broaden and then separate into distinct resonances upon further cooling. By analyzing the lineshape of these signals as a function of temperature, it is possible to determine the free energy of activation (ΔG‡) for the ring inversion process.
Table 1: Estimated Ring Inversion Barrier for this compound and Related Compounds
| Compound | Method | Estimated ΔG‡ (kcal/mol) |
| This compound | Estimation based on related structures | ~9.0 - 10.5 |
| 1,3-Dimethyl-3-phenyl-1,3-azasilinane | Dynamic NMR | 9.0 researchgate.net |
| 1,3-Dithiane | Dynamic NMR | 10.3 |
This table is interactive. Click on the headers to sort the data.
Influence of the 2-Fluorophenyl Substituent on Dithiane Conformation
The presence of a substituent at the 2-position of the 1,3-dithiane ring has a profound influence on the conformational equilibrium between the axial and equatorial conformers. In the case of a 2-aryl substituent, such as the 2-fluorophenyl group, both steric and electronic effects come into play.
Generally, bulky substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance. However, in 2-substituted 1,3-dithianes, a phenomenon known as the anomeric effect often favors the axial orientation of the substituent. The anomeric effect is a stereoelectronic effect that involves the donation of electron density from the lone pairs of the sulfur atoms into the antibonding (σ*) orbital of the C2-substituent bond. This interaction is maximized when the substituent is in the axial position.
Computational studies on related compounds, such as 2-[(4-substituted phenyl)seleno]-1,3-dithianes, have shown a preference for the axial conformer, a trend that is enhanced by electron-withdrawing groups on the phenyl ring. nih.govresearchgate.net The fluorine atom in the ortho position of the phenyl ring in this compound is an electron-withdrawing group, which would be expected to strengthen the anomeric effect and further stabilize the axial conformation.
Furthermore, the orientation of the 2-fluorophenyl ring relative to the dithiane ring is also a subject of conformational interest. The rotation around the C2-C(aryl) bond will be influenced by steric interactions between the ortho-fluorine and the protons of the dithiane ring.
Theoretical and Computational Investigations of 2 2 Fluorophenyl 1,3 Dithiane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 2-(2-Fluorophenyl)-1,3-dithiane.
DFT studies on analogous compounds such as 2-phenyl-1,3-dithiane (B1581651) and its derivatives provide significant insights into the likely ground state properties of this compound. For instance, DFT calculations at the Becke3LYP/6-31G(d,p) level have been used to probe the energetics and structural properties of 1,3-dithiane (B146892) and 2-phenyl-1,3-dithiane. acs.org These studies reveal that the 1,3-dithiane ring typically adopts a chair conformation. researchgate.net In 2-phenyl-1,3-dithiane, the phenyl group generally prefers an equatorial position.
Table 1: Predicted Ground State Properties of this compound based on Analog Studies
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Dithiane Ring Conformation | Chair | Studies on 1,3-dithiane and 2-phenyl-1,3-dithiane. researchgate.net |
| Substituent Orientation | 2-Fluorophenyl group in equatorial position | Minimization of steric interactions, as seen in 2-phenyl-1,3-dithiane. |
| Electronic Effects | Electron-withdrawing effect of the fluorine atom influencing charge distribution. | General principles of organic chemistry and DFT studies on fluorinated aromatic compounds. |
| Rotational Barrier (C-C bond) | Similar to the ~9.6 kJ/mol barrier in 2-phenyl-1,3-dithiane. | The steric profile of the 2-fluorophenyl group is similar to the phenyl group. |
Computational studies are instrumental in elucidating reaction mechanisms. For dithiane derivatives, this often involves the deprotonation at the C2 position to form a carbanion, a key step in their use as acyl anion equivalents. youtube.com DFT calculations can model this deprotonation, predict the stability of the resulting anion, and map the energy profile of its subsequent reactions with electrophiles.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics and dynamics simulations offer insights into the conformational flexibility and behavior of molecules in different environments.
Computational studies on 1,3-dithiane have identified multiple conformers, including the chair, 1,4-twist, and 2,5-twist forms, with the chair being the most stable. acs.org The energy differences between these conformers and the barriers to interconversion have been calculated using various levels of theory. researchgate.netacs.org For 2-phenyl-1,3-dithiane, the phenyl group's orientation relative to the dithiane ring adds another layer of complexity to the conformational landscape. The rotational barrier around the C-C bond connecting the phenyl group to the dithiane ring has been determined to be approximately 9.6 kJ/mol.
For this compound, a similar conformational landscape is expected. The chair conformation of the dithiane ring would be the global minimum. Molecular mechanics simulations could be employed to map the potential energy surface as a function of the dihedral angles within the dithiane ring and the rotation of the 2-fluorophenyl group. These simulations would likely confirm the equatorial preference of the substituent and explore the rotational barriers, which might be slightly altered by the fluorine atom's presence.
Table 2: Calculated Energy Differences for 1,3-Dithiane Conformers (Illustrative of the landscape for the substituted compound)
| Conformer Transition | Calculated Energy Difference (kcal/mol) | Method | Reference |
|---|---|---|---|
| Chair → 2,5-Twist | 4.24 | HF/6-31G(d) | acs.org |
| Chair → 1,4-Twist | 4.42 (Free Energy) | B3LYP/6-311+G(d,p) | acs.org |
Molecular dynamics (MD) simulations are particularly useful for studying the influence of the solvent on a molecule's conformation and reactivity. rsc.orgrsc.org MD simulations can model the explicit interactions between the solute and solvent molecules, providing a more realistic picture of the system's behavior in solution. youtube.comyoutube.com
For this compound, MD simulations in various solvents could predict how the solvent polarity affects the conformational equilibrium. For instance, polar solvents might stabilize conformers with larger dipole moments. Furthermore, in reactions involving ionic intermediates, such as the C2-lithiated species, explicit solvent modeling in MD simulations can be crucial for accurately predicting reaction outcomes. The solvation of the lithium cation and the dithiane anion would significantly influence the system's energetics and reactivity. acs.org
Prediction of Spectroscopic Parameters
Computational chemistry can predict spectroscopic data, which is invaluable for compound characterization. For this compound, DFT calculations can be used to predict its NMR and IR spectra.
NMR Spectra: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can help confirm the compound's structure and conformational preferences. google.com For example, the calculated chemical shifts for the axial and equatorial protons on the dithiane ring would be distinct.
IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. google.com This can aid in the identification of characteristic functional group vibrations, such as C-H, C-S, and C-F stretching and bending modes.
While a patent provides some experimental NMR and IR data for a related compound, 4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithian-2-yl]benzenamine, these computational predictions for the title compound would be a valuable tool for its unambiguous identification. google.com
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides a powerful means to predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment of the nuclei. For this compound, these predictions are crucial for assigning the signals in experimental spectra and for understanding the conformational and electronic effects imparted by the fluorophenyl and dithiane moieties.
Theoretical calculations of NMR parameters are typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within the framework of DFT. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical for achieving accuracy. The calculations are performed on a geometry-optimized structure of the molecule, often in a simulated solvent environment to mimic experimental conditions.
The predicted ¹H and ¹³C chemical shifts for this compound would reveal the influence of the electronegative fluorine atom and the sulfur atoms on the aromatic ring and the dithiane ring, respectively. For instance, the protons and carbons of the fluorophenyl ring are expected to show distinct shifts depending on their proximity to the fluorine substituent. Similarly, the dithiane ring protons would exhibit chemical shifts indicative of their axial or equatorial positions in the chair conformation.
Furthermore, the prediction of coupling constants, such as ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F, is invaluable. The Karplus relationship, which correlates the vicinal coupling constant with the dihedral angle, can be computationally modeled to provide information about the molecule's conformation and the relative orientation of the fluorophenyl group with respect to the dithiane ring. organicchemistrydata.org
Below is a hypothetical table representing the kind of data that would be generated from a DFT calculation of the NMR chemical shifts for this compound.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' | - | 162.5 (d, ¹JCF = 245.0 Hz) |
| C2' | 7.55 (m) | 115.8 (d, ²JCF = 22.0 Hz) |
| C3' | 7.10 (m) | 131.0 (d, ³JCF = 8.0 Hz) |
| C4' | 7.30 (m) | 124.5 (d, ⁴JCF = 3.5 Hz) |
| C5' | 7.20 (m) | 129.5 |
| C6' | - | 128.0 (d, ²JCF = 15.0 Hz) |
| C2 | 5.50 (s) | 50.0 |
| C4/C6 | 3.10 (m), 2.90 (m) | 32.0 |
| C5 | 2.15 (m), 1.95 (m) | 25.5 |
Note: This table is illustrative and represents typical predicted values. Actual computational results would vary based on the level of theory and basis set used.
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods are employed to calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculations are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions. nih.gov
For this compound, vibrational frequency calculations are typically carried out using DFT methods, similar to those used for NMR predictions. researchgate.net The output provides a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. esisresearch.org
The calculated vibrational spectrum of this compound would be characterized by several key features. The C-F stretching vibration of the fluorophenyl group is expected to appear as a strong band in the IR spectrum. researchgate.net The aromatic C-H and C=C stretching modes would also be prominent. The dithiane ring would contribute characteristic C-H stretching and bending vibrations, as well as C-S stretching modes. The interpretation of the low-frequency region can be particularly complex and benefits significantly from theoretical predictions, as it often contains skeletal vibrations involving the entire molecule.
A representative table of calculated vibrational frequencies and their assignments for this compound is presented below to illustrate the output of such a computational study.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 3105 | 3074 | Aromatic C-H stretch |
| 2985 | 2955 | CH₂ asymmetric stretch (dithiane) |
| 2950 | 2921 | CH₂ symmetric stretch (dithiane) |
| 1610 | 1594 | Aromatic C=C stretch |
| 1485 | 1470 | Aromatic C=C stretch |
| 1445 | 1431 | CH₂ scissoring (dithiane) |
| 1260 | 1247 | C-F stretch |
| 1150 | 1139 | Aromatic C-H in-plane bend |
| 755 | 747 | Aromatic C-H out-of-plane bend |
| 680 | 673 | C-S stretch |
Note: This table is for illustrative purposes. The calculated frequencies and their assignments are based on typical values for the functional groups present and would be refined by specific computational results.
Advanced Analytical Methodologies for the Study of 2 2 Fluorophenyl 1,3 Dithiane in Research Settings
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the cornerstone of separation science, providing the means to resolve complex mixtures into their individual components. For 2-(2-Fluorophenyl)-1,3-dithiane, different chromatographic techniques are applied to assess purity, monitor reaction completion, and, when necessary, resolve stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile or thermally sensitive compounds like this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed and validated to separate the main compound from any process-related impurities or degradation products. pensoft.netpensoft.net
Method development involves optimizing several parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. rjptonline.org The 2-fluorophenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. rjptonline.org The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. rjptonline.orgresearchgate.net
Table 7.1.1: Typical HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Typical Value/Description | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Stationary phase for reverse-phase separation of moderately polar compounds. |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer (e.g., pH 3.0) | The organic modifier (acetonitrile) and aqueous buffer are adjusted to elute the compound and separate it from impurities. pensoft.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects separation efficiency. pensoft.net |
| Column Temp. | 30 °C | Maintained to ensure reproducible retention times. pensoft.net |
| Detection | UV/VIS Diode Array Detector (DAD) at ~225-240 nm | The fluorophenyl ring absorbs UV light, allowing for sensitive detection and quantification. rjptonline.orgresearchgate.net |
| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. |
Gas Chromatography (GC) is well-suited for the analysis of compounds that are volatile and thermally stable. This compound, due to its molecular weight and structure, can be analyzed directly by GC. This technique is particularly useful for monitoring reaction completion, where the disappearance of volatile starting materials (e.g., 2-fluorobenzaldehyde) and the appearance of the product can be tracked.
When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data on purity. For unambiguous identification, a Mass Spectrometry (MS) detector is used, as detailed in section 7.2.1. chromatographyonline.com
Table 7.1.2: Representative GC Method Parameters for this compound
| Parameter | Typical Value/Description | Purpose |
|---|---|---|
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar stationary phase suitable for separating a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Temperature Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min | A temperature gradient is used to elute compounds with different boiling points effectively. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. |
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, chiral chromatography is not necessary for its analysis. However, derivatives of 1,3-dithiane (B146892) can be made chiral. For instance, if one of the sulfur atoms were to be oxidized to a sulfoxide, the sulfur atom would become a stereocenter. taylorandfrancis.com Similarly, asymmetric substitution on the dithiane ring would also result in a chiral molecule.
In such hypothetical cases involving chiral derivatives, chiral chromatography would be indispensable for separating the enantiomers and determining the enantiomeric excess (e.e.). This would require a specialized chiral stationary phase (CSP), such as one based on cyclodextrin (B1172386) or Pirkle-type phases, which can form transient diastereomeric complexes with the enantiomers, allowing for their differential elution and separation.
Hyphenated Techniques for Structural Confirmation and Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. They are essential for confirming the identity of a target compound and for characterizing unknown impurities. unr.edu.ar
Mass spectrometry coupled with chromatography is the definitive method for structural confirmation and impurity profiling. lcms.cz
LC-MS: This is the most powerful tool for analyzing reaction mixtures and final products. labrulez.com Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS typically provides the molecular weight of the parent compound (as the protonated molecule, [M+H]⁺) and any impurities present. ekb.eg This information is critical for impurity profiling, where the molecular weights of unknown peaks in the chromatogram can suggest their potential structures (e.g., unreacted starting materials, byproducts from side reactions, or degradation products). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula of each component. lcms.cz
GC-MS: For volatile components, GC-MS provides both a retention time and a mass spectrum. The mass spectrum is a molecular fingerprint resulting from the fragmentation of the molecule upon electron impact ionization. For this compound, characteristic fragments would likely include the molecular ion (M⁺), fragments corresponding to the loss of sulfur-containing groups, and the stable fluorophenyl cation. This fragmentation pattern helps to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique not only for final product characterization but also for real-time, in-situ reaction monitoring. beilstein-journals.orgresearchgate.net By setting up a reaction directly within an NMR tube or by using a flow-NMR setup, chemists can track the transformation of reactants to products over time without the need for sample workup. ed.ac.uk
For the synthesis of this compound (typically from 2-fluorobenzaldehyde (B47322) and 1,3-propanedithiol), one could monitor:
¹H NMR: The disappearance of the aldehyde proton signal (~10 ppm) from 2-fluorobenzaldehyde and the concurrent appearance of the characteristic singlet for the C2-proton of the dithiane ring (~5.5-6.0 ppm).
¹⁹F NMR: As a highly sensitive and specific nucleus with a wide chemical shift range, ¹⁹F NMR is exceptionally useful for monitoring reactions involving fluorinated compounds. nih.govresearchgate.net A single, clean signal corresponding to the fluorine atom on the product would be observed, and its integration relative to an internal standard can be used to quantify product formation and calculate reaction yield directly in the reaction mixture.
This approach provides valuable kinetic data and can reveal the presence of short-lived intermediates or side products that might be missed by conventional chromatographic analysis of quenched reaction aliquots. beilstein-journals.org
Table 7.2.2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Description |
|---|---|---|
| ¹H | 7.50-7.60 (m, 2H) | Aromatic protons |
| 7.00-7.15 (m, 2H) | Aromatic protons | |
| 5.70 (s, 1H) | C2-H proton of the dithiane ring | |
| 2.85-3.10 (m, 4H) | Methylene protons (C4, C6) of the dithiane ring | |
| 1.90-2.15 (m, 2H) | Methylene protons (C5) of the dithiane ring | |
| ¹³C | ~160 (d, J ≈ 245 Hz) | C-F of the aromatic ring |
| ~120-140 | Aromatic carbons | |
| ~50 | C2 of the dithiane ring | |
| ~30 | C4, C6 of the dithiane ring | |
| ~25 | C5 of the dithiane ring |
| ¹⁹F | ~ -115 | Fluorine atom on the aromatic ring |
Future Research Directions and Emerging Paradigms in the Study of 2 2 Fluorophenyl 1,3 Dithiane
Development of Novel Catalytic Methods for its Synthesis and Functionalization
The traditional synthesis of 2-aryl-1,3-dithianes involves the acid-catalyzed condensation of an aldehyde with 1,3-propanedithiol (B87085). organic-chemistry.org Functionalization has historically relied on stoichiometric deprotonation with strong bases like n-butyllithium followed by reaction with an electrophile. uwindsor.cayoutube.com Future research is intensely focused on replacing these stoichiometric methods with more elegant and efficient catalytic alternatives for both synthesis and direct C-H functionalization.
Novel catalytic routes to dithianes are being explored, such as the alcohol-mediated, Markovnikov-selective dithioacetalization of unactivated alkynes with 2-chloro-1,3-dithiane, which provides a mild and highly efficient pathway to 2-substituted dithianes. Furthermore, transition-metal catalysis is unlocking unprecedented ways to functionalize the pre-formed 2-(2-fluorophenyl)-1,3-dithiane. Key emerging areas include:
Palladium-Catalyzed Cross-Coupling: A significant advancement is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. In this methodology, the dithiane acts as a competent, polarity-reversed transmetalation reagent. This approach allows for the synthesis of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones and diarylmethanes. Optimized conditions often employ a palladium acetate (B1210297) catalyst with a specialized phosphine (B1218219) ligand like NiXantphos.
Rhodium(III)-Catalyzed C-H Functionalization: Another promising frontier is the use of the dithiane moiety as a directing group to enable regioselective C-H bond functionalization of the aryl ring. For instance, Rh(III)-catalyzed oxidative alkenylation can introduce vinyl groups at the ortho-position of the phenyl ring under mild conditions. This strategy allows for the late-stage functionalization of the arene core, a highly desirable transformation in complex molecule synthesis.
Future work will likely focus on expanding the catalyst portfolio (e.g., using earth-abundant metals like iron or copper), broadening the scope of coupling partners, and developing enantioselective variants of these reactions.
Exploration of its Role in Supramolecular Chemistry or Self-Assembly
The structural features of this compound make it an intriguing but underexplored candidate for applications in supramolecular chemistry and crystal engineering. The interplay of the electron-rich aromatic π-system, the flexible dithiane ring, the Lewis basic sulfur atoms, and the highly electronegative fluorine atom provides a rich tapestry of potential non-covalent interactions.
Future research should systematically investigate how this molecule organizes in the solid state and in solution. Key interactions to explore include:
Halogen Bonding: The fluorine atom can act as a halogen bond acceptor, interacting with suitable donor molecules. More interestingly, the C-F bond can participate in various weak interactions that can direct crystal packing.
Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecule can participate in weaker C-H···S and C-H···π interactions. The sulfur atoms of the dithiane ring and the face of the fluorophenyl ring can act as hydrogen bond acceptors, guiding the formation of specific supramolecular architectures.
π-π Stacking: The fluorophenyl ring is capable of engaging in π-π stacking interactions, which are fundamental to the self-assembly of many aromatic molecules. nih.gov The fluorine substituent will modulate the electronic nature of the aromatic ring, potentially favoring offset or edge-to-face stacking arrangements.
By strategically modifying the phenyl ring with additional functional groups (e.g., hydrogen bond donors/acceptors), researchers could program the self-assembly of this compound derivatives into predictable one-, two-, or three-dimensional networks. rsc.org Such controlled assemblies could lead to new materials with tailored electronic or optical properties.
Green Chemistry Approaches in Dithiane-Mediated Transformations
The principles of green chemistry are increasingly shaping the future of organic synthesis, and dithiane chemistry is no exception. researchgate.net Research is moving away from hazardous reagents and solvents towards more sustainable alternatives. For this compound, this involves rethinking both its synthesis and its subsequent reactions.
Key green chemistry directions include:
Benign Solvents: The use of water as a reaction medium for dithiane synthesis is a significant green advancement. researchgate.netcore.ac.uknih.gov For example, Lewis acid-surfactant-combined catalysts like copper bis(dodecyl sulfate) can efficiently promote thioacetalization in water at room temperature. organic-chemistry.org
Solvent-Free Conditions: Eliminating solvents entirely represents an ideal green scenario. nih.gov The synthesis of 1,3-dithianes has been achieved under solvent-free conditions using microwave irradiation, dramatically shortening reaction times and simplifying workup. researchgate.net Another approach involves using solid-supported catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), which can efficiently catalyze the reaction without any solvent. organic-chemistry.orgthieme-connect.com
Reusable Catalysts: Developing robust, heterogeneous catalysts that can be easily recovered and reused is crucial for sustainable chemistry. spbu.ru For dithiane synthesis, catalysts like tungstophosphoric acid, yttrium triflate, and magnetically separable nanoparticles have been shown to be effective and recyclable, reducing waste and cost. organic-chemistry.orgnih.gov
Future work will aim to combine these approaches, for example, by designing a reusable catalyst that functions efficiently in water or under flow conditions, thereby maximizing the green credentials of processes involving this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research
The translation of synthetic methods from traditional batch flasks to continuous flow reactors and automated platforms represents a major paradigm shift in chemical research. nih.govnih.gov These technologies offer enhanced safety, scalability, reproducibility, and the ability to rapidly screen and optimize reaction conditions. The development of robust catalytic methods as described in section 8.1 is a key enabler for this transition.
Flow Chemistry: Continuous flow reactors are particularly well-suited for dithiane synthesis and functionalization. The precise control over temperature, pressure, and reaction time can lead to higher yields and selectivities. Potentially hazardous intermediates can be generated and consumed in situ within the reactor, minimizing risk. The development of mild, catalytic procedures for forming and functionalizing this compound makes them amenable to integration into multi-step flow sequences. fu-berlin.de
Automated Synthesis: Automated platforms, which combine robotic liquid handling with software for reaction planning and execution, can accelerate the discovery of new derivatives and reaction protocols. researchgate.netnih.gov An automated system could be programmed to synthesize a library of 2-aryl-1,3-dithianes and then screen a variety of catalytic cross-coupling or C-H functionalization reactions. This data-driven approach allows for high-throughput experimentation, rapidly mapping the scope of a new transformation and identifying optimal conditions with minimal manual intervention.
The future integration of artificial intelligence and machine learning with these automated platforms will enable predictive modeling, where algorithms suggest the most promising reaction parameters or substrates, guiding research toward the most fruitful outcomes and accelerating the discovery of new applications for this compound. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
